molecular formula C22H18ClN3O B5212037 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol

7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol

Cat. No. B5212037
M. Wt: 375.8 g/mol
InChI Key: ALVSIURCXDRPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol, also known as CPMAQ, is a quinoline-based compound that has been extensively studied for its potential applications in various scientific fields. CPMAQ is a synthetic compound that belongs to the class of quinoline derivatives, which has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol is not fully understood, but several studies have suggested that it acts by modulating various signaling pathways. 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been found to inhibit the activity of several enzymes, including topoisomerases, which are essential for DNA replication and repair. Additionally, 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been found to exhibit several biochemical and physiological effects. Several studies have reported that 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation. Moreover, 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been reported to modulate the immune system by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has several advantages for lab experiments, including its easy synthesis method and reproducibility. Additionally, 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been found to exhibit potent biological activity at low concentrations, which makes it an attractive compound for further studies. However, 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has some limitations, including its low solubility in water, which can limit its use in some experiments.

Future Directions

Several future directions for 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol research can be identified. One potential area of research is the development of 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol and its potential applications in various diseases. Moreover, 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol could be used as a lead compound for the development of new drugs with improved therapeutic efficacy.

Synthesis Methods

7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol can be synthesized by reacting 4-chloroaniline with 6-methyl-2-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with 8-hydroxyquinoline in the presence of acetic acid and sodium acetate to obtain 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol. This synthesis method has been reported in several scientific publications and has been found to be efficient and reproducible.

Scientific Research Applications

7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been extensively studied for its potential applications in various scientific fields, including cancer research, neurology, and immunology. Several studies have reported that 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation. Moreover, 7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been reported to modulate the immune system by regulating the production of cytokines and chemokines.

properties

IUPAC Name

7-[(4-chlorophenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O/c1-14-4-2-6-19(25-14)26-20(16-7-10-17(23)11-8-16)18-12-9-15-5-3-13-24-21(15)22(18)27/h2-13,20,27H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVSIURCXDRPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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